molecular formula C27H32N2O3 B2634003 Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate CAS No. 1095553-71-1

Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate

Cat. No. B2634003
CAS RN: 1095553-71-1
M. Wt: 432.564
InChI Key: LOFRWOSPRKIQQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C27H32N2O3. It includes an adamantanyl group, which is a type of bulky, three-dimensional structure that can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that adamantane derivatives can undergo a wide range of radical-based functionalization reactions. These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Adamantane Derivatives : The adamantyl group is a key pharmacophore in drug design due to its unique structure and properties. Research on the palladium-catalyzed C–H functionalization of the adamantyl scaffold with amide groups has provided new pathways for the synthesis of arylated adamantyl amides, offering potential applications in developing memantine analogs and other pharmacologically active molecules (Lao et al., 2015).

  • Chemical Reactions : Studies on the reactions of methyl esters of adamantane acids with acetonitrile have shed light on new synthetic routes for adamantane derivatives. These compounds could be precursors for further chemical modifications and have applications in materials science and medicinal chemistry (Shiryaev et al., 2015).

  • Structural Characterization : The structural characterization of adamantane-containing compounds, such as the X-ray structure analysis of specific derivatives, helps in understanding their molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Ramazani et al., 2011).

Potential Applications

  • Biocatalysis : Research on the use of directing groups for the selective oxidation of unactivated adamantyl C-H bonds by cytochrome P450 enzymes demonstrates potential applications in biocatalysis. This approach could be utilized for the efficient and selective synthesis of adamantane-based compounds with specific functional groups, which are valuable in pharmaceutical development (Sarkar et al., 2016).

  • Antiviral Activity : The exploration of adamantyl-containing aminoketones and their derivatives for antiviral activity underlines the potential of such compounds in developing new antiviral drugs. The adamantane structure has been linked to significant biological activity, highlighting its importance in medicinal chemistry research (Makarova et al., 2003).

Future Directions

The future directions of research involving this compound could involve further exploration of its synthesis, properties, and potential applications. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials , so this compound could potentially be explored in these contexts.

properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-18-8-10-22(11-9-18)26-13-19-12-20(14-26)16-27(15-19,17-26)29-25(31)28-23(24(30)32-2)21-6-4-3-5-7-21/h3-11,19-20,23H,12-17H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFRWOSPRKIQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate

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